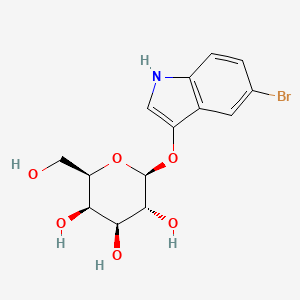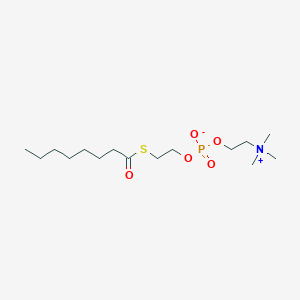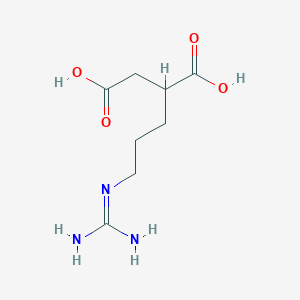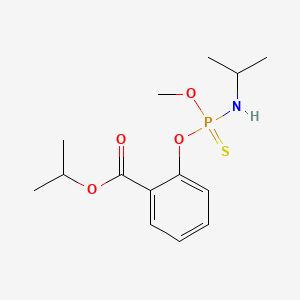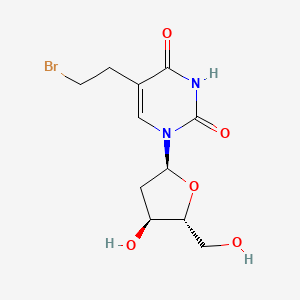
Chlorofluoroacetic acid
Descripción general
Descripción
Synthesis Analysis
Chlorofluoroacetic acid can be synthesized from chlorodifluoroacetic acid derivatives through Reformatskii-type reactions, presenting an extension to the syntheses of fluorine-containing molecules (Lang & Schaub, 1988). Additionally, methyl dichlorofluoroacetate, prepared from methyl trichloroacetate and antimony(III) fluoride, undergoes reductive coupling–elimination reactions to yield (Z)-α-fluoro-α,β-unsaturated carboxylic acid methyl esters (Ishihara & Kuroboshi, 1987).
Molecular Structure Analysis
The optical purity and absolute configuration of this compound have been established through n.m.r analysis and X-ray diffraction studies, revealing its S-configuration (Bellucci, Berti, Bettoni, & Macchia, 1973).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the synthesis of optically active derivatives and the preparation of chlorofluoroiodomethane through stereoselective decarboxylation (Crassous, Jiang, Schurig, & Polavarapu, 2004). Its reactivity has been exploited in the synthesis of a wide range of fluorine-containing synthetic building blocks (Greuter, Lang, & Romann, 1988).
Physical Properties Analysis
The study of electron-induced reactions in molecular nanofilms of chlorodifluoroacetic acid reveals insights into its physical behavior under electron stimulation, demonstrating the formation of fragment anions and CO2 upon extended electron irradiation (Orzol, König-Lehmann, Illenberger, & Kopyra, 2010).
Chemical Properties Analysis
Chlorodifluoroacetic acid exhibits phytotoxic properties, potentially acting through the inhibition of the citric acid cycle. A study on its toxicity to aquatic macrophytes like Lemna gibba and Myriophyllum spicatum shows minimal risk at environmental concentrations, indicating its stability and lack of degradation in aquatic systems (Hanson, Sibley, Mabury, Muir, & Solomon, 2001).
Aplicaciones Científicas De Investigación
Optical Properties and Configuration
Chlorofluoroacetic acid has been studied for its optical properties and absolute configuration. Research conducted by Bellucci et al. (1973) demonstrated that this compound has a significant optical rotation and established its S-configuration through X-ray diffraction studies (Bellucci, Berti, Bettoni, & Macchia, 1973).
Application in Organic Synthesis
The compound has shown utility in the field of organic synthesis. Quan et al. (2003) focused on the defluorination of chlorofluoroethers to chlorofluoroacetates, highlighting its potential as a practical method for preparing polyfluorinated esters (Quan, Tamura, Gao, & Sekiya, 2003).
Enantiomeric Separation
The resolution of this compound into its enantiomers has been achieved through chemical methods, as investigated by Bellucci et al. (1969). This process is crucial for obtaining optically active forms of the acid for various research applications (Bellucci, Berti, Borraccini, & Macchia, 1969).
Analytical Chemistry Applications
This compound derivatives have been prepared for the analysis of chiral alcohols, as reported by Streinz et al. (1994). These derivatives are useful for enhancing the resolution in chromatographic techniques (Streinz, Svatoš, Vrkoč, & Meinwald, 1994).
Reformatskii-type Reactions
Lang and Schaub (1988) explored the use of chlorodifluoroacetic acid in Reformatskii-type syntheses, an important reaction in organic chemistry for constructing carbon-carbon bonds (Lang & Schaub, 1988).
Advanced Oxidation Processes
Peracetic acid-based advanced oxidation processes (AOPs) involving this compound derivatives have been investigated for water decontamination and disinfection. This research, as reviewed by Ao et al. (2020), highlights its potential in environmental applications (Ao, Eloranta, Huang, Santoro, Sun, Lu, & Li, 2020).
Environmental Chemistry and Toxicology
Research by Hanson et al. (2001) examined the fate and toxicity of chlorodifluoroacetic acid in aquatic systems, indicating its environmental impact and the need for understanding its ecological consequences (Hanson, Sibley, Mabury, Muir, & Solomon, 2001).
Mecanismo De Acción
Target of Action
Chlorofluoroacetic acid (CFA) primarily targets the 3C-like protease (3CLpro) , a cysteine protease essential for viral replication . This protease is a promising target for COVID-19 treatment .
Mode of Action
CFA acts as a covalent inhibitor for 3CLpro . It possesses a chlorofluoroacetamide (CFA) warhead that enables covalent modification of 3CLpro . This covalent modification is crucial for both binding affinity and the rate of irreversible inactivation of 3CLpro .
Biochemical Pathways
CFA, along with Dichloroacetic acid (DCA) and Difluoroacetic acid (DFA), are inhibitors of pyruvate dehydrogenase kinase . This enzyme plays a key role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration . CFA is biotransformed by glutathione transferase zeta (GSTZ1-1) .
Pharmacokinetics
It’s known that cfa is a strong antiviral agent and has sufficient pharmacokinetics properties . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CFA.
Result of Action
CFA’s action results in the inhibition of the 3CLpro, thereby blocking the replication of the virus . In addition, CFA has been found to cause nephrotoxicity in rats . Rats given a single dose of CFA developed polyuria, glycosuria, and renal proximal tubular damage .
Safety and Hazards
CFA is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
While specific future directions for CFA were not found in the search results, it is worth noting that research into similar compounds continues to be a topic of interest . For instance, per- and polyfluoroalkyl substances, which include many types of anthropogenic chemicals, have been the subject of extensive research due to their unique physiochemical properties .
Propiedades
IUPAC Name |
2-chloro-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKZDFUXGHTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870547 | |
| Record name | Chlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
471-44-3 | |
| Record name | Chlorofluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorofluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 471-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(fluoro)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



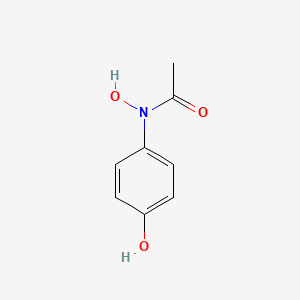



![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)


